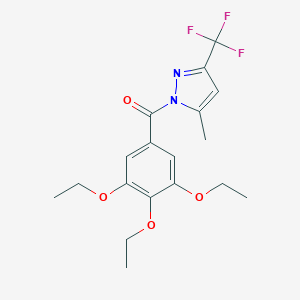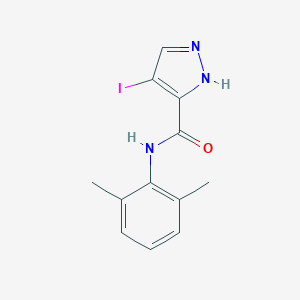![molecular formula C19H15ClN2O4 B213630 N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213630.png)
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide, commonly known as "CCF-218," is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of CCF-218 is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that CCF-218 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Another proposed mechanism is that CCF-218 activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates various cellular processes, including inflammation and glucose metabolism.
Biochemical and Physiological Effects:
CCF-218 has been shown to have various biochemical and physiological effects in animal models. These effects include reducing inflammation, inhibiting tumor growth, improving cognitive function, and regulating glucose metabolism. Additionally, CCF-218 has been shown to have a low toxicity profile and does not cause significant adverse effects in animals.
Advantages and Limitations for Lab Experiments
One advantage of using CCF-218 in lab experiments is its potential therapeutic applications in treating various diseases. Additionally, CCF-218 has a relatively simple synthesis method and can be easily synthesized in large quantities. However, one limitation of using CCF-218 in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on CCF-218. One direction is to further investigate its anti-inflammatory properties and potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its neuroprotective effects and potential applications in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to understand its exact mechanism of action and optimize its therapeutic potential.
Synthesis Methods
CCF-218 can be synthesized using a multi-step process that involves the reaction of 2-chlorofuran with 3-chlorobenzyl alcohol, followed by the reaction of the resulting product with 2-aminobenzamide. This process results in the formation of the final product CCF-218. The purity of the compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
CCF-218 has shown potential therapeutic applications in various scientific research studies. One such study demonstrated that CCF-218 has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body. Another study showed that CCF-218 has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CCF-218 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
Molecular Formula |
C19H15ClN2O4 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-12-4-3-5-13(10-12)25-11-14-8-9-17(26-14)19(24)22-16-7-2-1-6-15(16)18(21)23/h1-10H,11H2,(H2,21,23)(H,22,24) |
InChI Key |
LVRHLVQSONKEMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)


![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)

